5-oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid
Overview
Description
“5-oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a pyrrolidine ring. The pyrazole ring contains two nitrogen atoms at positions 1 and 2, and the pyrrolidine ring contains a carbonyl group at position 5 .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . More specific physical and chemical properties are not provided in the searched resources.Scientific Research Applications
Synthesis and Chemical Properties
5-oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid and related compounds have been widely studied for their synthetic applications and chemical properties. These compounds serve as intermediates in the synthesis of various heterocyclic compounds. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to yield ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are crucial for further chemical transformations (Lebedˈ et al., 2012). Another example is the synthesis of 5-oxopyrazolo[4,3-b]pyridine-6-carboxylic acids and their nitriles from N-Boc-protected 5-formyl-1H-pyrazol-4-amines, showcasing the versatility of these compounds in organic synthesis (Yakovenko et al., 2019).
Biological Activity and Applications
In addition to their use in synthetic chemistry, compounds related to this compound have been explored for their potential biological activities. The synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid has been investigated, with the compounds exhibiting interesting fluorescence spectral characteristics, hinting at potential applications in bioimaging and sensing technologies (Ge et al., 2014).
Coordination Chemistry and Material Science
The coordination behavior of azaarylpyrazole carboxylic acids, closely related to this compound, has been studied, revealing their potential in constructing metal-organic frameworks (MOFs). These MOFs exhibit diverse crystal structures and topologies, influenced by the properties of the pyrazolecarboxylate, iodide, and metal atoms, and show enhanced luminescence properties, making them suitable for applications in luminescent materials and sensors (Liu et al., 2013).
Spectroscopic and Computational Studies
Spectroscopic properties of compounds structurally similar to this compound have been extensively studied. For example, the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were investigated using various techniques, providing valuable insights into their molecular structure and behavior, crucial for their application in material science and medicinal chemistry (Devi et al., 2020).
Mechanism of Action
The mechanism of action of “5-oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid” is not specified in the searched resources. Pyrazole compounds, in general, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Safety and Hazards
The safety information for “5-oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions for “5-oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid” and similar compounds could involve further exploration of their potential applications in various fields of science, including medicinal chemistry, drug discovery, and agrochemistry . Additionally, the development of novel synthetic techniques and the study of their biological activity could be areas of future research .
Properties
IUPAC Name |
5-oxo-1-(1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c12-7-3-5(8(13)14)4-11(7)6-1-2-9-10-6/h1-2,5H,3-4H2,(H,9,10)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REETVGITVYSDGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=NN2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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